molecular formula C22H20N4O3S B11128295 (2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11128295
M. Wt: 420.5 g/mol
InChI Key: OWNGBTPJIFAMMP-OBGWFSINSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a benzenesulfonyl group, a piperidinyl-substituted pyrido[1,2-a]pyrimidinone moiety, and a prop-2-enenitrile group, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the piperidinyl group through nucleophilic substitution. The benzenesulfonyl group is then added via sulfonylation, and finally, the prop-2-enenitrile group is introduced through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can investigate its potential as an inhibitor or activator of specific biological pathways.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: In materials science, the compound might be used to develop new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl and pyrido[1,2-a]pyrimidinone moieties could play a crucial role in binding to these targets, while the benzenesulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(morpholin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
  • (2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Uniqueness

Compared to similar compounds, (2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile may offer unique advantages in terms of its chemical stability, solubility, and biological activity. The presence of the piperidinyl group could enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C22H20N4O3S/c23-16-18(30(28,29)17-9-3-1-4-10-17)15-19-21(25-12-6-2-7-13-25)24-20-11-5-8-14-26(20)22(19)27/h1,3-5,8-11,14-15H,2,6-7,12-13H2/b18-15+

InChI Key

OWNGBTPJIFAMMP-OBGWFSINSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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